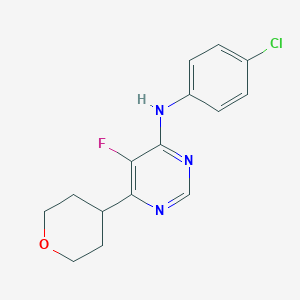![molecular formula C16H18N4O2 B15115278 2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrazinyl group, and an azetidinyl group, making it a unique structure for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(pyrazin-2-yl)azetidin-3-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazinyl group can be reduced under specific conditions.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethylamine.
Substitution: Formation of various substituted azetidinyl derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a methoxyphenyl group and a benzotriazinyl group.
Uniqueness
2-(2-Methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-2-4-12(14)8-16(21)19-13-10-20(11-13)15-9-17-6-7-18-15/h2-7,9,13H,8,10-11H2,1H3,(H,19,21) |
Clé InChI |
YJHRPQUZKVEVRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(=O)NC2CN(C2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115195.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115204.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B15115215.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]benzonitrile](/img/structure/B15115222.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B15115224.png)

amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B15115239.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115266.png)
![(2-{thieno[3,2-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B15115272.png)
